4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
Overview
Description
4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms. Pyrazoles have gained significant attention due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method is the reaction of nitropyrimidine with arylhydrazines in methanol at room temperature, yielding 4-nitro-3,5-diaminopyrazoles . Another approach involves the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines to produce 3,5-substituted pyrazole derivatives .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often utilize green synthesis techniques, such as microwave-assisted synthesis and multicomponent reactions, to improve yield and reduce environmental impact . These methods are designed to be efficient, cost-effective, and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydrazines, and aromatic aldehydes . Reaction conditions vary depending on the desired product but often involve room temperature reactions in methanol or other solvents.
Major Products
The major products formed from these reactions include 3,5-substituted pyrazole derivatives and 4-nitro-3,5-diaminopyrazoles .
Scientific Research Applications
4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, pyrazole derivatives have been shown to induce apoptosis in cancer cells by activating p27 levels and delaying the G0/G1 phase of the cell cycle . The compound’s effects are mediated through its interaction with various cellular proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-nitro-3-(propan-2-yl)-1H-pyrazole-5-carboxamide include:
- 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 4-nitro-3-(propan-2-yloxy)-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)aniline
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both nitro and carboxamide functional groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-nitro-5-propan-2-yl-1H-pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-3(2)4-6(11(13)14)5(7(8)12)10-9-4/h3H,1-2H3,(H2,8,12)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVOHNXZRCGUEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1)C(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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